molecular formula C11H11NO2 B13314838 4-[(But-3-yn-2-yl)amino]benzoic acid

4-[(But-3-yn-2-yl)amino]benzoic acid

Cat. No.: B13314838
M. Wt: 189.21 g/mol
InChI Key: OKBHIFGCOZZUSO-UHFFFAOYSA-N
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Description

4-[(But-3-yn-2-yl)amino]benzoic acid is an organic compound that features a benzene ring substituted with an amino group and a but-3-yn-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(But-3-yn-2-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with but-3-yn-2-ylamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient reaction setups, and purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(But-3-yn-2-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The amino and but-3-yn-2-yl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-[(But-3-yn-2-yl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein labeling.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(But-3-yn-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A related compound with similar structural features.

    4-[(Prop-2-yn-1-yloxy)benzoyl]benzoic acid: Another compound with a benzene ring and alkyne group.

Uniqueness

4-[(But-3-yn-2-yl)amino]benzoic acid is unique due to the presence of the but-3-yn-2-yl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-(but-3-yn-2-ylamino)benzoic acid

InChI

InChI=1S/C11H11NO2/c1-3-8(2)12-10-6-4-9(5-7-10)11(13)14/h1,4-8,12H,2H3,(H,13,14)

InChI Key

OKBHIFGCOZZUSO-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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